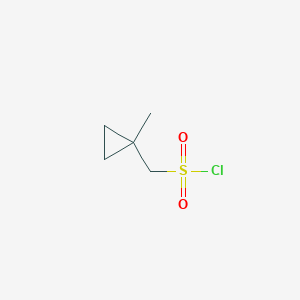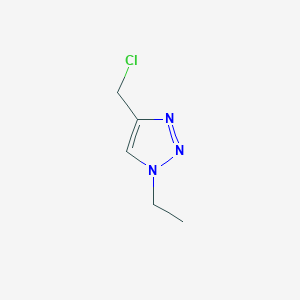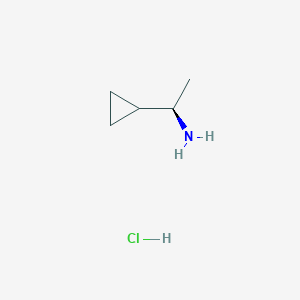
(1-Methylcyclopropyl)methanesulfonyl chloride
Vue d'ensemble
Description
“(1-Methylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1314903-62-2 . It has a molecular weight of 168.64 .
Physical And Chemical Properties Analysis
“(1-Methylcyclopropyl)methanesulfonyl chloride” has a molecular weight of 168.64 . Further physical and chemical properties are not specified in the sources.Applications De Recherche Scientifique
Formation and Transformation of Cyclopropylsulfones
Cyclopropylsulfones formation from 1-arylsulfonyl-2-chloromethylprop-2-enes does not occur through the expected pathway when treated with methanolic methoxide. Instead, 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes are produced, showcasing an addition–cyclisation sequence that prefers intramolecular displacement of chloride rather than methoxide, contrary to previous assumptions. This process highlights a unique reaction pathway valuable for synthetic applications in creating cyclic sulfone structures (Jeffery & Stirling, 1993).
Asymmetric Catalysis in Coordination Spheres
The asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene, catalyzed by ruthenium complexes, yields optically active compounds with significant enantioselectivity. This method provides a strategy for the asymmetric synthesis of sulfonyl compounds, contributing to the development of chiral molecules for pharmaceutical and material science applications (Kameyama & Kamigata, 1989).
Nucleophilic Substitutions Catalyzed by Palladium
Palladium(0)-catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides offer a versatile method for constructing complex molecular architectures. This reaction pathway enables the selective formation of cyclopropylideneethyl derivatives, demonstrating high synthetic potential for the creation of novel compounds with cyclopropane rings, which are valuable in medicinal chemistry and material science (Stolle et al., 1992).
Insights into Methanesulfonyl Chloride's Molecular Structure
Studying the molecular structure of methane sulfonyl chloride via electron diffraction has revealed precise geometrical parameters. These findings are crucial for understanding the molecular interactions and reactivity of sulfonyl chlorides, which are widely used in organic synthesis and pharmaceutical manufacturing (Hargittai & Hargittai, 1973).
Electrochemical Applications
Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, demonstrating unique electrochemical properties. This combination has been explored for the reversible intercalation of sodium into vanadium pentoxide films, showcasing potential applications in energy storage technologies (Su, Winnick, & Kohl, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(1-methylcyclopropyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZLDVCLQJVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclopropyl)methanesulfonyl chloride | |
CAS RN |
1314903-62-2 | |
| Record name | (1-methylcyclopropyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)
![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)



![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)




![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)